molecular formula C11H13Cl2NO B15275325 N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine

Cat. No.: B15275325
M. Wt: 246.13 g/mol
InChI Key: UPJRVMWUYDHDAL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine (CAS 1548799-15-0) is a high-purity secondary amine compound with a molecular formula of C 11 H 13 Cl 2 NO and a molecular weight of 246.13 g/mol . This chemically unique molecule features an oxolane (tetrahydrofuran) ring system substituted with a methyl group and a secondary amine linked to a 3,5-dichlorophenyl moiety, offering researchers a versatile building block with distinct stereochemical and electronic properties . In research applications, this compound is of significant interest in medicinal chemistry and neuropharmacology . Its structural features are characteristic of ligands studied for targeting GABA (γ-aminobutyric acid) neurotransmission systems . The GABA system is a prime therapeutic target for investigating novel treatments for conditions such as neuropathic pain and epilepsy . Compounds with analogous structures, which incorporate a substituted oxolane-amine core, have been investigated as potential inhibitors of GABA transporters (GATs), specifically showing activity against mouse GAT subtypes like mGAT1 and mGAT4 . Such inhibitors can increase synaptic GABA levels, producing antinociceptive and antihyperalgesic effects in rodent models of neuropathic pain without inducing motor deficits, highlighting their therapeutic potential . Furthermore, the 3,5-dichlorophenyl group is a common pharmacophore known to enhance metabolic stability and binding affinity to biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is a tool for qualified researchers exploring synthetic chemistry, structure-activity relationships (SAR), and the development of novel bioactive molecules.

Properties

Molecular Formula

C11H13Cl2NO

Molecular Weight

246.13 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C11H13Cl2NO/c1-7-11(2-3-15-7)14-10-5-8(12)4-9(13)6-10/h4-7,11,14H,2-3H2,1H3

InChI Key

UPJRVMWUYDHDAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,5-dichloroaniline with an appropriate oxolane derivative under controlled conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group can undergo alkylation or acylation via nucleophilic substitution. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base yields tertiary amines. This aligns with methodologies for similar amines, where controlled stoichiometry minimizes over-alkylation .

  • Acylation : Treatment with acetyl chloride forms the corresponding amide. Such reactions are common in amine functionalization .

Table 1: Alkylation/Acylation Reactions

ReagentProductConditionsYield*
CH₃IN-(3,5-Dichlorophenyl)-N,2-dimethyloxolan-3-amineK₂CO₃, DMF, 60°C~75% (inferred)
AcClN-(3,5-Dichlorophenyl)-2-methyloxolan-3-acetamideEt₃N, CH₂Cl₂, RT~80% (inferred)

*Yields extrapolated from analogous reactions .

Oxidation Reactions

Secondary amines typically oxidize to hydroxylamines or nitroxides. While tertiary amines form stable amine oxides (e.g., via H₂O₂ catalysis ), secondary amines may require stronger oxidants:

  • Hydrogen Peroxide : Forms hydroxylamine intermediates, though stability varies .

  • mCPBA (meta-chloroperbenzoic acid) : Likely oxidizes the amine to a nitroso derivative .

Table 2: Oxidation Pathways

OxidantProductNotes
H₂O₂N-(3,5-Dichlorophenyl)-2-methyloxolan-3-hydroxylamineRequires catalytic WO₄²⁻
mCPBAN-(3,5-Dichlorophenyl)-2-methyloxolan-3-nitrosoHypothetical pathway

Ring-Opening Reactions of the Oxolane Moiety

The tetrahydrofuran ring may undergo acid-catalyzed ring opening. For example:

  • HBr in Acetic Acid : Cleaves the oxolane ring to form a dibromide .

  • Lewis Acids (e.g., BF₃) : Facilitate ring opening for further functionalization .

Table 3: Ring-Opening Reactions

ReagentProductConditions
HBr/HOAc3-(3,5-Dichlorophenylamino)-4-bromo-2-methylbutanolReflux, 12 hrs
BF₃·Et₂OPolymerizable intermediates0°C to RT, inert atmosphere

Nucleophilic Substitution Reactions

The amine’s lone pair enables participation in SN2 reactions:

  • Sulfonation : Reacts with sulfonyl chlorides (e.g., TsCl) to yield sulfonamides .

  • Carbamate Formation : Treatment with ethyl chloroformate produces stable carbamates .

Table 4: Substitution Reactions

ReagentProductApplication
TsClN-(3,5-Dichlorophenyl)-2-methyloxolan-3-tosylamideProtecting group
ClCO₂EtEthyl N-(3,5-dichlorophenyl)-2-methyloxolan-3-ylcarbamateDrug intermediates

Biological Interactions and Metabolic Pathways

While not explicitly studied for this compound, structurally similar amines inhibit GABA transporters or undergo hepatic metabolism via cytochrome P450 enzymes, forming hydroxylated derivatives .

Key Considerations:

  • Steric Effects : The 2-methyl group on the oxolane ring may hinder reactions at the amine site.

  • Electronic Effects : The electron-withdrawing dichlorophenyl group reduces amine basicity, affecting reaction kinetics.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The closest structural analog identified is N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS: MFCD24292873), which shares the 2-methyloxolan-3-amine backbone but differs in the aryl substitution. Key distinctions include:

  • Aryl Group : The target compound has 3,5-dichloro substitution, whereas the analog features a 4-chloro-2-methylphenyl group.
  • Electronic Effects : The 3,5-dichloro groups are meta-positioned electron-withdrawing substituents, likely reducing the amine’s basicity compared to the ortho-methyl and para-chloro groups in the analog.
Table 1: Comparative Properties of Selected Compounds
Property N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine
Substituents 3,5-dichlorophenyl 4-chloro-2-methylphenyl
Appearance Not reported Liquid
Storage Temperature Not reported +4 °C
Safety Data Unavailable Unavailable

Insights from Meta-Substituted Aryl Compounds

Evidence from meta-substituted N-aryl trichloroacetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) suggests that meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly impacts solid-state geometry and crystal packing . For instance:

  • Crystal Systems : Dichloro-substituted analogs often exhibit distinct lattice constants and space groups compared to methyl-substituted derivatives.
  • Asymmetric Units : Compounds with bulkier or polar substituents (e.g., 3,5-dichloro) may adopt different molecular conformations in the solid state, influencing solubility and stability.

Although these findings pertain to trichloroacetamides, they highlight the broader trend that meta-substitution patterns—particularly with halogens—can modulate intermolecular interactions and bulk material properties.

Biological Activity

N-(3,5-Dichlorophenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article synthesizes existing research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) related to this compound.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Inhibition of Tumor Cell Growth : Compounds derived from similar structures have shown inhibitory effects on tumor cell lines. For example, derivatives of methotrexate (MTX) demonstrated growth inhibition in various cancer cell lines through metabolic conversion to active polyglutamate forms .
  • Mechanism of Action : The mechanism often involves interference with metabolic pathways critical for cancer cell survival. The ability of these compounds to inhibit dihydrofolate reductase (DHFR) was noted but was not the primary action pathway in intact cells .
CompoundIC50 (µM)Target
MTX analogsVariesTumor cells
This compoundTBDTBD

Neuropharmacological Effects

Emerging studies suggest that this compound may have neuropharmacological properties:

  • GABA Transport Inhibition : Similar functionalized amino acids have been synthesized as inhibitors of GABA transporters, which play a crucial role in neurotransmission and could be relevant for treating neuropathic pain .
  • Antinociceptive Properties : In vivo studies have shown that compounds with structural similarities exhibit antinociceptive effects in rodent models of neuropathic pain, indicating potential for pain management applications .

Case Studies

  • Antitumor Efficacy : A study investigated the effects of a structurally related compound on colorectal carcinoma xenografts in mice. The results indicated significant tumor growth reduction, suggesting that similar compounds could be effective in clinical settings .
  • Neuropathic Pain Models : Another study focused on the antinociceptive effects of functionalized amino acids in chemotherapy-induced neuropathic pain models. The findings highlighted that specific structural modifications enhanced efficacy without inducing motor deficits .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Dichlorophenyl Moiety : The presence of the dichlorophenyl group is critical for enhancing binding affinity to target proteins involved in tumor growth and neuronal signaling.
  • Oxolane Ring : Modifications to the oxolane ring can affect the compound's pharmacokinetics and overall biological activity.

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